molecular formula C20H38O4 B1663736 Medica 16 CAS No. 87272-20-6

Medica 16

Cat. No. B1663736
CAS RN: 87272-20-6
M. Wt: 342.5 g/mol
InChI Key: HYSMCRNFENOHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medica 16 is an ATP-citrate lyase inhibitor and potent triacylglycerol-lowering agent . It is hypolipidemic, antidiabetic, and shows reduced adiposity .


Molecular Structure Analysis

The molecular formula of Medica 16 is C20H38O4 . Its molecular weight is 342.51 . The SMILES string representation is O=C(O)CC(C)(C)CCCCCCCCCCC(C)(C)CC(O)=O .

Scientific Research Applications

Inhibition of Hepatic Acetyl-CoA Carboxylase

  • Application Summary: Medica 16 has been shown to inhibit hepatic acetyl-CoA carboxylase (ACC), which is the rate-limiting enzyme for liver fatty acid biosynthesis .
  • Methods and Procedures: The study involved examining ACC activity in the liver and skeletal muscle of insulin-resistant JCR:LA-cp rats during the time frame when insulin resistance develops .
  • Results and Outcomes: Treatment of 12-week JCR:LA-cp rats with Medica 16 resulted in a decrease in hepatic ACC and AMPK activities .

Reduction of Plasma Triacylglycerol Levels

  • Application Summary: Medica 16 has been shown to reduce plasma triacylglycerol levels .
  • Methods and Procedures: The study involved examining the triacylglycerol content in the liver and skeletal muscle of insulin-resistant JCR:LA-cp rats .
  • Results and Outcomes: Chronic treatment with Medica 16 has previously been shown to reduce plasma triacylglycerol concentrations by 80% .

Blunting the Development of Insulin Resistance

  • Application Summary: Medica 16 has been shown to blunt the development of insulin resistance in certain rat models .
  • Methods and Procedures: The study involved treating insulin-resistant JCR:LA-cp rats with Medica 16 and observing the development of insulin resistance .
  • Results and Outcomes: Chronic treatment with Medica 16 has been shown to blunt the development of insulin resistance in the JCR:LA-cp rat as well as in the related Zucker rat .

Inhibition of ATP-Citrate Lyase

  • Application Summary: Medica 16 is an ATP-citrate lyase inhibitor .
  • Methods and Procedures: The study involved examining the effects of Medica 16 on ATP-citrate lyase, an enzyme involved in the citric acid cycle .
  • Results and Outcomes: Medica 16 has been shown to inhibit ATP-citrate lyase .

Agonist for GPR40 and GPR120

  • Application Summary: Medica 16 has been identified as a selective agonist for GPR40 and a selective partial agonist for GPR120 .
  • Methods and Procedures: The study involved examining the effects of Medica 16 on GPR40 and GPR120, which are G protein-coupled receptors involved in the regulation of metabolic processes .
  • Results and Outcomes: Medica 16 has been shown to significantly reduce intracellular TG content in gastrocnemius muscle, and this reduction is accompanied by an increase in insulin sensitivity .

Hypolipidemic and Antidiabetic Agent

  • Application Summary: Medica 16 has been identified as a potent triacylglycerol-lowering agent. It is hypolipidemic, antidiabetic, and shows reduced adiposity .
  • Methods and Procedures: The study involved examining the effects of Medica 16 on triacylglycerol levels and insulin sensitivity .
  • Results and Outcomes: Medica 16 significantly reduces intracellular TG content in gastrocnemius muscle, and this reduction is accompanied by an increase in insulin sensitivity .

Safety And Hazards

Medica 16 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended when handling Medica 16 .

Future Directions

Medica 16 has been used in research to study its effects on conditions such as insulin resistance . Future research may continue to explore its potential therapeutic applications.

properties

IUPAC Name

3,3,14,14-tetramethylhexadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSMCRNFENOHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236246
Record name Medica 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medica 16

CAS RN

87272-20-6
Record name Medica 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medica 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDICA-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 17.0 g of the tetra-ester of Example 1 and 300 ml of a 25% aqueous KOH solution was heated in an oil bath to reflux temperature and the mixture was refluxed until the organic phase has completely disappeared (about 48 hours). The aqueous solution was then cooled to room temperature, extracted with ether, further cooled by the addition of ice and acidified with concentrated aqueous hydrochloric acid, whereupon a solid precipitate was formed consisting of the corresponding tetracarboxylic acid. This solid precipitate was dissolved in diethyl ether and the solution dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. The tetracarboxylic acid residue was decarboxylated by heating to 150°-160° C. on an oil bath until evolution of carbon dioxide was no longer observed. The crude product was cooled and recrystallized from a mixture of chloroform and petroleum ether (40°-60° C.). The pure product was obtained at a yield of 5.5 g.
Name
tetra-ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Medica 16
Reactant of Route 2
Medica 16
Reactant of Route 3
Medica 16
Reactant of Route 4
Medica 16
Reactant of Route 5
Medica 16
Reactant of Route 6
Medica 16

Citations

For This Compound
5,510
Citations
N Mayorek, B Kalderon, E Itach, J Bar-Tana - Diabetes, 1997 - Am Diabetes Assoc
… MEDICA 16 treatment resulted in an insulin-… by MEDICA 16, resulting in a pronounced decrease in FFA release, with a concomitant decrease in plasma FFA. In conclusion, MEDICA 16 …
Number of citations: 36 diabetesjournals.org
B Frenkel, N Mayorek, R Hertz, J Bar-Tana - Journal of Biological Chemistry, 1988 - Elsevier
… by MEDICA 16 treatment and amounted to 0.48 f 0.05 and 0.05 f 0.01 min-’ in MEDICA 16-… The increased fractional clearance rate of plasma chylomicrons in MEDICA 16-treated rats …
Number of citations: 32 www.sciencedirect.com
J Bar-Tana, G Rose-Kahn, B Frenkel, Z Shafer… - Journal of Lipid …, 1988 - ASBMB
… The pharmacological reduction of VLDL by MEDICA 16 may offer a treatment mode of … ratio of VLDL in MEDICA 16-treated rats. The specificity of the MEDICA 16 effect with respect to …
Number of citations: 52 www.jlr.org
JC Russell, PJ Dolphin, M Hameed… - … and Thrombosis: A …, 1991 - Am Heart Assoc
… /J,/3'-tetramethyl hexadecanedioic acid (MEDICA 16) resulted in a marked decrease (as … effect induced by MEDICA 16. The overall hypolipidemic effect of MEDICA 16 may be expected …
Number of citations: 20 www.ahajournals.org
B Frenkel, J Bishara-Shieban, J Bar-Tana - Biochemical Journal, 1994 - portlandpress.com
… of MEDICA 16 on the catabolism of plasma VLDL. Activation of VLDL catabolism by MEDICA 16 … In the present paper, the hypolipidaemic effect of MEDICA 16 with respect of VLDL was …
Number of citations: 23 portlandpress.com
LL Atkinson, SE Kelly, JC Russell, J Bar-Tana… - Diabetes, 2002 - Am Diabetes Assoc
… whether MEDICA 16 treatment … MEDICA 16 treatment. In skeletal muscle, there was no significant change in either ACC or AMPK activity. However, we have observed that MEDICA 16 …
Number of citations: 47 diabetesjournals.org
JC Russell, G Shillabeer, J Bar-Tana, DC Lau… - Diabetes, 1998 - Am Diabetes Assoc
… Tr ea tment with the potent triacylglycerol-lowering agent MEDICA 16 ( , -… In contrast, treatment with MEDICA 16 from the time of weaning at 3 weeks of age results in …
Number of citations: 110 diabetesjournals.org
R Hertz, J Bar-Tana, M Sujatta, J Pill, FH Schmidt… - Biochemical …, 1988 - Elsevier
… in the presence of MEDICA 16 added to the culture medium … effectors with MEDICA 16 (n = 10) being the most potent of … effect of MEDICA 16 in the rat under conditions of fat-free …
Number of citations: 51 www.sciencedirect.com
JC Russell, RM Amy, SE Graham… - … , and vascular biology, 1995 - Am Heart Assoc
… with β,β′-tetramethylhexadecanedioic acid (MEDICA 16). Body weights were reduced (13%, P… We conclude that long-term (33 weeks) MEDICA 16 treatment of an animal model for the …
Number of citations: 92 www.ahajournals.org
G Rose-Kahn, J Bar-Tana - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1990 - Elsevier
… 4.4 U/ml lactic dehydrogenase and either MEDICA 16, or MEDICA 16-CoA as stated in a final … MEDICA 16-CoA or MEDICA 16 was estimated by incubating a 35000 xg liver supernatant …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.